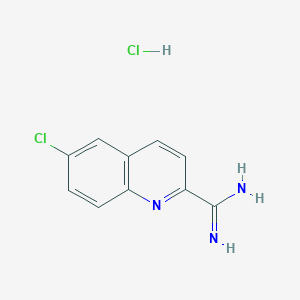

6-Chloroquinoline-2-carboximidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroquinoline-2-carboximidamide hydrochloride typically involves the reaction of 6-chloroquinoline with appropriate reagents to introduce the carboximidamide group. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using bulk manufacturing processes. These processes involve the use of large reactors, precise control of reaction parameters, and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloroquinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions may produce various substituted quinoline compounds .

Scientific Research Applications

6-Chloroquinoline-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloroquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes and physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloroquinoline-2-carboximidamide hydrochloride include other quinoline derivatives, such as chloroquine and hydroxychloroquine .

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .

Biological Activity

6-Chloroquinoline-2-carboximidamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a chloro group and a carboximidamide functional group. Its molecular formula is C10H8ClN3O, and it exhibits properties typical of quinoline derivatives, such as solubility in organic solvents and potential for biological activity.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been shown to inhibit cell growth in leukemia and lymphoma cell lines, with IC50 values ranging from 10 to 20 µM depending on the specific cell type tested.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HuT78 | 10.86 | Induction of apoptosis |

| HL-60 | 18.2 | Cell cycle arrest |

| HeLa | 15.2 | Apoptosis via mitochondrial disruption |

These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial membrane potential disruption, leading to the release of pro-apoptotic factors into the cytoplasm .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Tyrosine Kinase Inhibition : Similar compounds have been identified as tyrosine kinase inhibitors, which are crucial in regulating cell proliferation and survival pathways.

- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to significant alterations in cell cycle progression, particularly causing arrest in the G1 phase and promoting accumulation in the subG0/G1 phase, indicative of apoptosis .

- Mitochondrial Pathways : The compound's effect on mitochondrial integrity suggests it may trigger the intrinsic apoptotic pathway, a common mechanism for many anticancer agents .

Case Studies

Several studies have explored the efficacy of this compound:

- A study evaluating its effects on HuT78 cells demonstrated a statistically significant increase in late-stage apoptosis (83.75%) after 24 hours of treatment, highlighting its rapid action against malignant cells .

- Another investigation focused on structural modifications revealed that variations in substituents significantly impacted the antiproliferative potency against different cancer types, underscoring the importance of chemical structure in therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Chloroquinoline-2-carboximidamide hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or condensation reactions. For optimization, employ Box-Behnken experimental design (BBD) to evaluate critical variables (e.g., temperature, reagent ratios, reaction time). BBD allows efficient exploration of interactions between variables and identification of optimal conditions while minimizing experimental runs. For example, in analogous quinoline derivatives, variables like pH, solvent polarity, and catalyst loading were optimized using BBD to maximize yield and purity . Always validate predicted conditions with small-scale trials before scaling up.

Q. How should researchers characterize the molecular structure and purity of this compound?

Use a combination of:

- Spectroscopic techniques : NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC or UPLC with UV detection for purity assessment (>95% recommended for biological studies).

Refer to canonical SMILES strings (e.g.,Cl.N=C(N)c1ccc2cc([Cl])ccc2n1for structural analogs) and PubChem-derived InChI keys to cross-validate computational predictions with experimental data .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Note that prolonged storage may alter chemical stability; monitor via periodic HPLC analysis .

- Waste disposal : Follow EPA guidelines for halogenated organic compounds. Neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data for this compound derivatives?

- Systematic SAR studies : Compare analogs with controlled structural variations (e.g., substituent position, halogen type) to isolate activity determinants.

- Dose-response assays : Use IC₅₀/EC₅₀ values to quantify potency differences across cell lines or enzymatic targets.

- Computational modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with in vitro assays. For example, conflicting data on antimicrobial activity might arise from differences in bacterial membrane permeability; address this by standardizing assay conditions (e.g., broth microdilution vs. agar diffusion) .

Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?

- Salt selection : Test alternative counterions (e.g., mesylate, phosphate) to enhance aqueous solubility.

- Nanocarrier systems : Develop liposomes or transfersomes (as in raloxifene hydrochloride studies) to improve transdermal or oral delivery. Optimize using response surface methodology (RSM) with variables like lipid composition and surfactant concentration .

- Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to increase lipophilicity for passive diffusion.

Q. How can degradation pathways of this compound be elucidated under varying storage conditions?

- Forced degradation studies : Expose the compound to stress conditions (heat, light, humidity) and analyze degradation products via LC-MS.

- Kinetic modeling : Use Arrhenius equations to predict shelf life at different temperatures. For example, a 10°C increase may accelerate hydrolysis of the carboximidamide group, requiring pH-stabilized formulations .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with post-hoc tests : Compare means across multiple concentrations or treatment groups. Ensure replicates (n ≥ 3) to account for biological variability.

- Meta-analysis : Aggregate data from independent studies to identify trends, especially for rare adverse effects .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to better reflect experimental conditions (e.g., solvent polarity).

- Validate docking poses : Cross-check with crystallographic data or mutagenesis studies.

- Error analysis : Quantify uncertainties in computational methods (e.g., RMSD values) and experimental measurements (e.g., SEM) to identify sources of divergence .

Properties

CAS No. |

1179360-68-9 |

|---|---|

Molecular Formula |

C10H9Cl2N3 |

Molecular Weight |

242.10 g/mol |

IUPAC Name |

6-chloroquinoline-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C10H8ClN3.ClH/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13;/h1-5H,(H3,12,13);1H |

InChI Key |

JCIRYZLIKDYUJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=N)N)C=C1Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.